BenchChemオンラインストアへようこそ!

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

LogP Membrane permeability Drug-likeness

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine (CAS 7118-92-5) is a 2,5-disubstituted 1,3,4-thiadiazole bearing a 4-bromophenylamino group at the 2-position and a chloromethyl moiety at the 5-position. This heterocyclic scaffold is recognized as a privileged pharmacophore in drug discovery, acting as a bioisostere of pyrimidine and exhibiting broad-spectrum bioactivity including anticancer, antimicrobial, and antifungal properties.

Molecular Formula C9H7BrClN3S
Molecular Weight 304.59 g/mol
Cat. No. B13078417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC9H7BrClN3S
Molecular Weight304.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NN=C(S2)CCl)Br
InChIInChI=1S/C9H7BrClN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14)
InChIKeyCBMOTGKKSOIKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine: A Dual-Reactive Heterocyclic Intermediate for Medicinal Chemistry and Agrochemical Research


N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine (CAS 7118-92-5) is a 2,5-disubstituted 1,3,4-thiadiazole bearing a 4-bromophenylamino group at the 2-position and a chloromethyl moiety at the 5-position . This heterocyclic scaffold is recognized as a privileged pharmacophore in drug discovery, acting as a bioisostere of pyrimidine and exhibiting broad-spectrum bioactivity including anticancer, antimicrobial, and antifungal properties [1]. The compound is primarily employed as a versatile building block in organic synthesis, where the combination of a halogenated aromatic ring and a reactive alkyl halide side-chain enables sequential functionalization strategies that are not accessible with single-site analogs.

Why Generic Substitution Falls Short: The Functional Imperative of Orthogonal Reactive Centers in N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine


The scientific value of this compound resides in the simultaneous presence of two chemically orthogonal reactive centers—a 4-bromophenyl group amenable to transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a chloromethyl group capable of nucleophilic substitution . Compounds lacking either functionality, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (devoid of the chloromethyl handle) or 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine (devoid of the bromine for cross-coupling), restrict derivatization to a single transformation pathway. Furthermore, the chloromethyl group offers a controlled reactivity profile—less labile than the iodomethyl analog, which reacts indiscriminately with nucleophiles including amines under mild conditions [1]. This controlled reactivity translates into greater synthetic predictability, fewer side reactions, and easier purification, making generic substitution with single-handle or over-reactive analogs an impractical compromise for multi-step synthesis programs.

Quantitative Comparative Evidence for N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine: Differentiators vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Brominated Phenyl Analog Confers Superior Membrane Permeability Potential

The target compound exhibits a computed LogP of 3.86, compared to 3.09 for the non-brominated analog 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine, representing a +0.77 log unit increase attributable to the 4-bromophenyl substituent . This difference corresponds to an approximately 6-fold greater predicted partitioning into octanol versus water, which is a key determinant of passive membrane permeability and oral bioavailability potential.

LogP Membrane permeability Drug-likeness

Controlled Alkylating Reactivity: Chloromethyl vs. Iodomethyl Stability Advantage for Synthetic Handling

The chloromethyl group in the target compound provides attenuated electrophilic reactivity compared to the iodomethyl analog N-(4-bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine. Experimental studies on structurally analogous phenyl isocyanide systems demonstrated that the 2-(chloromethyl)phenyl derivative remains inert toward methylamine, while the 2-(iodomethyl)phenyl analog reacts to form N-heterocyclic carbene products under identical conditions [1]. The C–Cl bond dissociation energy (∼327 kJ/mol) is substantially higher than that of C–I (∼240 kJ/mol), conferring greater thermal stability and shelf life.

Reactivity Leaving group Nucleophilic substitution

Molecular Weight Advantage Over Iodomethyl Analog Improves Drug-Likeness Metrics

The target compound has a molecular weight of 304.59 g/mol, compared to 396.05 g/mol for the corresponding iodomethyl analog N-(4-bromophenyl)-5-(iodomethyl)-1,3,4-thiadiazol-2-amine . This 91.5 g/mol reduction keeps the compound within the favorable range for lead-like chemical space (MW < 350 Da is a common lead-likeness criterion), whereas the iodomethyl analog exceeds typical thresholds for fragment-based and lead-optimization programs.

Molecular weight Drug-likeness Lead-likeness

Dual Orthogonal Reactive Sites Enable Sequential Derivatization Unavailable to Single-Handle Analogs

The target compound is uniquely equipped with two chemically distinct reactive centers: (i) a 4-bromophenyl group suitable for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, and (ii) a chloromethyl group that undergoes nucleophilic substitution with amines, thiols, and alkoxides . In contrast, the common analog 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 13178-12-6) lacks the chloromethyl handle entirely, while 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine (CAS 7119-00-8) lacks the bromine required for cross-coupling. No single in-class analog provides both functionalities simultaneously.

Orthogonal reactivity Cross-coupling Scaffold diversification

Class-Level Anticancer Pharmacophore: 1,3,4-Thiadiazole Scaffold Validated Against Breast Cancer Cell Lines at Low Micromolar Potency

A comprehensive 2025 review of 1,3,4-thiadiazole compounds reported that the most potent derivatives in this class achieve IC50 values in the range of 1.52–28.1 μM against the MCF-7 breast cancer cell line, with some compounds (e.g., compound 8a) showing IC50 values of 1.62–4.61 μM across seven cancer cell lines [1]. While direct IC50 data for N-(4-bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine itself have not been reported in peer-reviewed literature, the compound incorporates the identical 1,3,4-thiadiazole pharmacophore and a bromophenyl substituent known to enhance cytotoxic activity through halogen bonding and increased lipophilicity. This class-level evidence supports prioritization of this scaffold for anticancer screening programs.

Anticancer MCF-7 Pharmacophore

High-Impact Application Scenarios for N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine in Research and Industrial Procurement


Diversity-Oriented Synthesis and Parallel Library Construction

The dual orthogonal reactivity of this compound—bromophenyl for Pd-catalyzed cross-coupling and chloromethyl for nucleophilic substitution—enables two-dimensional library diversification from a single starting material. Medicinal chemistry teams can first derivatize the chloromethyl position with amine, thiol, or alcohol nucleophiles, then perform Suzuki coupling at the bromophenyl site, or vice versa, to generate hundreds of analogs for SAR exploration without intermediate scaffold switching . This sequential functionalization strategy is not feasible with single-handle analogs such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine or 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Anticancer Lead Optimization Leveraging the 1,3,4-Thiadiazole Pharmacophore

Given the established anticancer activity of 1,3,4-thiadiazole derivatives (IC50 values of 1.52–28.1 μM against MCF-7 breast cancer cells for optimized analogs), this compound serves as an ideal starting scaffold for hit-to-lead campaigns targeting breast, colon, prostate, and liver cancer cell lines [1]. The bromophenyl group provides a vector for modulating target binding via halogen bonding and hydrophobic interactions, while the chloromethyl group allows introduction of solubilizing or targeting moieties. Procurement of this intermediate enables rapid synthesis of focused libraries for phenotypic and target-based screening.

Agrochemical Fungicide Development

Thiadiazole derivatives are recognized for their fungicidal properties, and the chloromethyl group in this compound can be reacted with thiols or heterocyclic thiols to form sulfide-linked conjugates structurally related to commercial thiadiazole-based fungicides. The bromophenyl substituent further allows fine-tuning of lipophilicity (LogP = 3.86 vs. 3.09 for the non-brominated analog), which is a critical parameter for foliar uptake and systemic distribution in planta . The controlled reactivity of the chloromethyl group, compared to the over-reactive iodomethyl analog, ensures cleaner reaction profiles and higher yields in agrochemical intermediate production.

Chemical Biology Probe Synthesis via Bioorthogonal Handle Installation

The chloromethyl group can be selectively transformed into azidomethyl or alkynyl derivatives through nucleophilic substitution with sodium azide or terminal alkynes, installing bioorthogonal handles (click chemistry tags) onto the thiadiazole scaffold. The bromophenyl group simultaneously permits Pd-mediated conjugation to fluorophores or affinity tags. This dual-handle architecture makes the compound uniquely suited for constructing chemical biology probes for target identification and cellular imaging studies, where two distinct functional attachments are required on a single small-molecule core.

Quote Request

Request a Quote for N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.